molecular formula C11H16BNO2 B057551 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 874186-98-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B057551
CAS RN: 874186-98-8
M. Wt: 205.06 g/mol
InChI Key: SOQIDYYUSMPIDR-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is related to the family of boronic acids and their derivatives . It is often used in the field of organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would likely be similar, given the structural similarities.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transition metal catalysts. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a boiling point of 73 °C/15 mmHg and a density of 0.912 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Diaryl Derivatives

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Crystal Structure Analysis

The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . This helps in understanding the physical and chemical properties of the compound .

Density Functional Theory (DFT) Study

The molecular structure of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been further calculated by density functional theory (DFT) . DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .

Synthesis of Organic Intermediates

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Drug Application Research

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Synthesis of Novel Copolymers

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Safety and Hazards

The safety and hazards associated with similar compounds include skin and eye irritation . Proper protective measures, such as wearing gloves and eye protection, should be taken when handling these compounds .

Future Directions

The future directions for the use of these types of compounds are likely to involve their continued use in organic synthesis. They may also find use in the development of new materials and pharmaceuticals .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIDYYUSMPIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000326
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

791819-02-8, 874186-98-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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